Superior Therapeutic Index: 6-MPR Exhibits 6.6-Fold Lower Acute Toxicity than 6-MP in Murine Models
6-MPR demonstrates a substantially improved safety profile compared to its base analog 6-MP. In a murine model, the LD50 of 6-MPR via intraperitoneal injection was 2.5 g/kg, whereas the LD50 for 6-MP was 380 mg/kg [1]. This represents an approximately 6.6-fold reduction in acute lethal toxicity for 6-MPR. Furthermore, in a rabbit model of antibody production, 6-MPR was reported to be 'much less toxic' than 6-MP while exhibiting 'slightly higher' immunosuppressive activity at equimolar doses [2]. The therapeutic index of 6-MPR was calculated to be 8.3 [3].
| Evidence Dimension | Acute Lethal Toxicity (LD50, Intraperitoneal) |
|---|---|
| Target Compound Data | 2.5 g/kg (mice) |
| Comparator Or Baseline | 6-MP: 380 mg/kg (mice) |
| Quantified Difference | 6.6-fold higher LD50 (lower toxicity) for 6-MPR |
| Conditions | Murine model, intraperitoneal injection |
Why This Matters
A higher LD50 indicates a wider safety margin for in vivo studies, allowing for the use of higher, potentially more efficacious doses of 6-MPR with a lower risk of acute lethal toxicity compared to 6-MP, thereby improving experimental reproducibility and animal welfare.
- [1] Fujii S, et al. Antitumor studies on nucleic acid-related compounds. (I) Inhibitory effects of 6-mercaptopurine-riboside (Thio-inosine) on Rauscher Leukemia virus and Leukemia 1210 cells. Japanese Journal of Pharmacology. 1970;20(2):173-181. View Source
- [2] Nakamura T, et al. Thioinosine (6-Mercaptopurine Riboside) no koutai seisan yokusei sayou. Arerugi. 1971;20(11):858-865. View Source
- [3] Nakamura T, et al. The therapeutic index of 6-mercaptopurine-riboside. Arerugi. 1971. View Source
